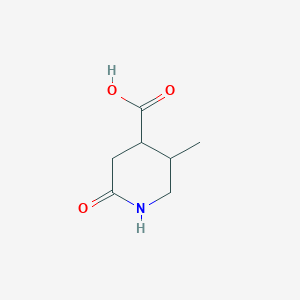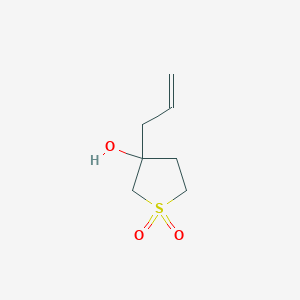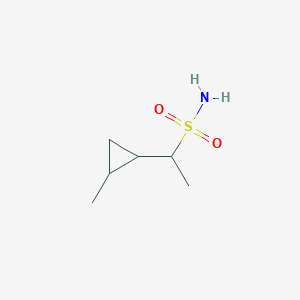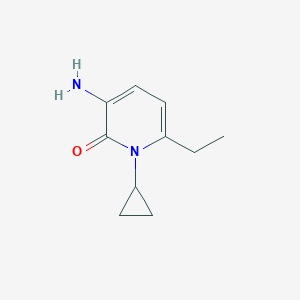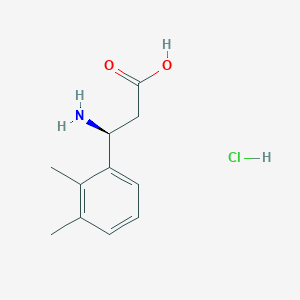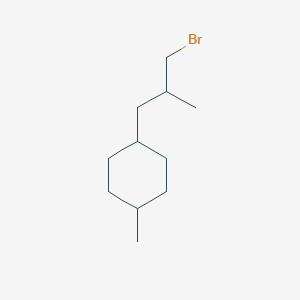
1-(1-Aminocyclopropyl)-3-methylbutan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Aminocyclopropyl)-3-methylbutan-2-one is a unique organic compound characterized by its cyclopropyl group attached to an aminomethylbutanone structure
Méthodes De Préparation
The synthesis of 1-(1-Aminocyclopropyl)-3-methylbutan-2-one typically involves the following steps:
Cyclopropanation: The introduction of a cyclopropyl group into the molecule. This can be achieved through the reaction of an alkene with a diazo compound in the presence of a catalyst.
Amination: The introduction of an amino group. This can be done through reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.
Industrial Production: Large-scale production may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(1-Aminocyclopropyl)-3-methylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Applications De Recherche Scientifique
1-(1-Aminocyclopropyl)-3-methylbutan-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which 1-(1-Aminocyclopropyl)-3-methylbutan-2-one exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may influence metabolic pathways, leading to changes in cellular processes such as signal transduction or gene expression.
Comparaison Avec Des Composés Similaires
1-(1-Aminocyclopropyl)-3-methylbutan-2-one can be compared with other similar compounds, such as:
1-Aminocyclopropane-1-carboxylic acid: A precursor to the plant hormone ethylene, involved in various plant growth processes.
1-Aminocyclopropylphosphonic acid: Known for its biological activity and potential therapeutic applications.
1-Aminocyclopropane-1-carboxylate: Used in studies related to ethylene biosynthesis and signaling in plants.
Propriétés
Formule moléculaire |
C8H15NO |
|---|---|
Poids moléculaire |
141.21 g/mol |
Nom IUPAC |
1-(1-aminocyclopropyl)-3-methylbutan-2-one |
InChI |
InChI=1S/C8H15NO/c1-6(2)7(10)5-8(9)3-4-8/h6H,3-5,9H2,1-2H3 |
Clé InChI |
ZCDGGESMOTXBHG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)CC1(CC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(Chloromethyl)butyl]thiophene](/img/structure/B13163855.png)

